N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Medicinal Chemistry Chemical Procurement Structure–Activity Relationship

Researchers studying isoxazole-oxadiazole-thiophene hybrids often lack a non-halogenated parent scaffold for baseline SAR comparison. This compound (MW 262.25, XLogP3 1.1, TPSA 122 Ų) serves as the exact reference point. • Non-halogenated parent scaffold-controls for halogen substitution effects in SAR • Lead-like profile ideal for fragment-based screening libraries • ≥95% purity supports direct use as synthetic intermediate • Three derivatizable sites for chemical diversification

Molecular Formula C10H6N4O3S
Molecular Weight 262.24
CAS No. 946312-54-5
Cat. No. B2829391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
CAS946312-54-5
Molecular FormulaC10H6N4O3S
Molecular Weight262.24
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C10H6N4O3S/c15-8(7-2-1-5-18-7)12-10-14-13-9(16-10)6-3-4-11-17-6/h1-5H,(H,12,14,15)
InChIKeyICTVIBBYXYJGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity & Procurement


N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 946312-54-5, PubChem CID 41783040) is a synthetic heterocyclic compound integrating isoxazole, 1,3,4-oxadiazole, and thiophene-2-carboxamide moieties within a single low-molecular-weight scaffold (MW 262.25 g/mol, formula C10H6N4O3S) [1]. The compound is listed in the PubChem database with a creation date of 2009 and is commercially available from multiple chemical suppliers, typically at ≥95% purity [1] . It belongs to a class of heterocyclic hybrids that have attracted attention as screening compounds and synthetic building blocks in medicinal chemistry programs, though no peer-reviewed biological data have been published for this specific compound as of the search date cut-off [1] .

Halogen-free thiophene core for fragment-library compatibility
Low-molecular-weight heterocyclic scaffold (lead-like range)
Computed properties suggest balanced hydrophilicity profile

Analog Non-Interchangeability


Within the isoxazole–1,3,4-oxadiazole–thiophene carboxamide chemotype, seemingly minor structural modifications—such as halogen substitution on the thiophene ring, alteration of the heterocycle connectivity, or replacement of the thiophene-2-carboxamide with a benzamide—produce large changes in computed physicochemical properties (logP, TPSA, hydrogen-bonding capacity) that directly influence solubility, permeability, and molecular recognition [1] [2]. The target compound bears no halogen substituent on the thiophene ring, distinguishing it from the 5-chloro and 2,5-dichloro analogs that exhibit higher lipophilicity and molecular weight. The broader medicinal chemistry literature on 1,3,4-oxadiazole and isoxazole hybrids confirms that bioactivity is highly sensitive to the precise nature and position of substituents [2]. Generic substitution without attention to these structural differences risks altering physicochemical profile, synthetic tractability, and any scaffold-dependent biological behavior [1] [2].

Halogenated analogs 5-Chloro and 2,5-dichloro analogs exhibit higher lipophilicity and molecular weight; physicochemical profile may shift significantly.
Regioisomeric variants Different connectivity (e.g., thiophene-3-yl linkage) alters hydrogen-bond geometry and pharmacophoric presentation; may not transfer.
Purity-grade differences Compounds like KKL-10 offer higher purity and biological annotation, but with higher MW and bromine substitution; screening context may require validation.

Differentiation Evidence vs Closest Analogs


Halogen-Free Thiophene & Molecular Weight

The target compound (C10H6N4O3S, MW 262.25) lacks halogen substituents on the thiophene moiety, a key structural feature that differentiates it from two commercially available close analogs: 5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (C10H5ClN4O3S, MW ~296.7) and 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide (C10H4Cl2N4O3S, MW ~331.1) [1]. The absence of halogen reduces molecular weight by 34–69 Da versus the chlorinated analogs and eliminates the potential for haloarene-related reactivity or toxicity liabilities [1] [2].

Molecular Weight
Reported
262.25 g/mol vs. ~296.7 (5-Cl) / ~331.1 (2,5-Cl); 0 halogen atoms
Lower MW supports lead-like library fit
34–69 Da reduction vs. chlorinated analogs
Medicinal Chemistry Chemical Procurement Structure–Activity Relationship

Lower Lipophilicity than Halogenated Analogs

The PubChem-computed XLogP3-AA value for the target compound is 1.1 [1]. While experimentally determined logP data are unavailable for this compound or its direct halogenated analogs, the addition of each chlorine atom to an aromatic ring is well established to increase logP by approximately 0.5–0.7 units based on fragment-based contribution methods [2]. The 5-chloro analog is therefore predicted to have XLogP3 of ~1.6–1.8, and the 2,5-dichloro analog ~2.1–2.5 [1] [2].

Lipophilicity
Class-level
XLogP3 = 1.1
Lower logP suggests higher aqueous solubility context
Estimated; halogenated analogs predicted 1.6–2.5
ADME Prediction Physicochemical Profiling Solubility

TPSA and Hydrogen-Bond Profile

The target compound has a computed TPSA of 122 Ų, 1 hydrogen bond donor (the carboxamide NH), and 7 hydrogen bond acceptors (from the oxadiazole, isoxazole, carboxamide carbonyl, and thiophene sulfur) [1]. The halogenated analogs retain the same number of H-bond donors and acceptors but exhibit higher TPSA due to the additional electron density contributed by chlorine atoms, which increases polar surface area by approximately 5–10 Ų per chlorine substituent [1] [2]. This yields estimated TPSA values of ~127–132 Ų for the 5-chloro analog and ~132–142 Ų for the 2,5-dichloro analog.

Polar Surface Area
Class-level
TPSA 122 Ų vs. ~127–132 (5-Cl) / ~132–142 (2,5-Cl)
Lower TPSA may favor membrane permeability context
Computed; experimental values may differ
Physicochemical Profiling Drug-Likeness Permeability Prediction

Antimicrobial & Anticancer Scaffold Activity

No primary biological data exist for this specific compound; however, the isoxazole–1,3,4-oxadiazole hybrid scaffold has demonstrated antimicrobial and anticancer activity across multiple published series. In a representative study, isoxazole-substituted 1,3,4-oxadiazole derivatives (compounds 5b, 5d, and 5f) showed good in vitro antimicrobial activity against representative bacterial and fungal strains [1]. A broader review of 1,3,4-oxadiazole derivatives incorporating a thiophene moiety reported anticancer IC50 values in the range 0.11–1.56 μM against various human cancer cell lines [2]. The target compound, bearing all three pharmacophoric elements (isoxazole, 1,3,4-oxadiazole, and thiophene-2-carboxamide) within a single compact scaffold, occupies a structural intersection of these proven bioactive chemotypes, providing a rationale for its inclusion in screening collections [1] [2].

Scaffold Activity
Class-level
No direct data; scaffold class IC50 0.11–1.56 μM reported for analogs
Class-level precedent supports screening inclusion
Data to verify for this specific compound
Antimicrobial Screening Anticancer Research Scaffold-Based Drug Design

Regioisomeric Specificity: 2,5-Substitution Pattern

The target compound features a specific connectivity: thiophene-2-carboxamide linked via the amide nitrogen to the 2-position of the 1,3,4-oxadiazole ring, which is in turn substituted at the 5-position with an isoxazol-5-yl group [1]. A commercially available regioisomer, N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, reverses the thiophene attachment point (3-yl vs. 2-yl), switches the carbonyl orientation (isoxazole-5-carboxamide vs. thiophene-2-carboxamide), and attaches the thiophene at the oxadiazole 5-position rather than the isoxazole [2]. This regioisomer has a different molecular formula (C10H6N4O3S is identical, but the atom connectivity differs), different computed dipole moment, and potentially distinct hydrogen-bonding geometry [1] [2].

Regioisomer
Reported
Thiophene-2-carboxamide connectivity; distinct InChIKey vs. 3-yl isomer
Regioisomer substitution would alter pharmacophore
Identical MW but different connectivity; verify identity
Chemical Synthesis Regioisomer Purity Structure Confirmation

Commercial Purity Baseline for Screening

The compound is commercially offered with a purity specification of ≥95% (HPLC) from a supplier listing . By comparison, the 5-chloro analog is also listed at 95% purity, while purity data for the 2,5-dichloro analog and KKL-10 (CAS 952849-76-2) are reported at 98% from specialty biochemical suppliers . KKL-10 (5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, MW 364.22) is the only structurally related compound with confirmed biological annotation—it acts as a ribosome rescue inhibitor with broad-spectrum antimicrobial activity .

Purity
Specification review
≥95% (HPLC)
Adequate for primary screening; verify lot CoA
Supplier-reported; KKL-10 offers 98% but higher MW
Quality Control Procurement Specification Assay Reproducibility

Procurement & Application Scenarios


Fragment-Based & Lead-Like Library Inclusion

With a molecular weight of 262.25 g/mol, XLogP3 of 1.1, and TPSA of 122 Ų, this compound satisfies multiple lead-likeness criteria (MW ≤ 350, logP ≤ 3.5) [1]. Its non-halogenated scaffold avoids the molecular weight inflation and potential toxicity flags associated with chlorinated or brominated analogs (e.g., KKL-10 at MW 364.22, or 2,5-dichloro analog at MW ~331) [1] [2]. Procurement of this compound is most appropriate for fragment-based screening libraries, diversity-oriented synthesis collections, and medicinal chemistry programs where low-MW, synthetically tractable starting points with balanced hydrophilicity are prioritized over pre-validated biological activity [1].

Comparator for Halogenated Analog SAR

Because this compound is the non-halogenated parent scaffold relative to the 5-chloro and 2,5-dichloro analogs, it can serve as a critical baseline comparator in structure–activity relationship (SAR) campaigns. Any differential biological activity observed between the parent (MW 262.25, XLogP3 1.1) and its halogenated derivatives can be attributed specifically to the presence and position of chlorine substitution, controlling for the core scaffold contribution [1]. This application is particularly relevant in antimicrobial or anticancer screening cascades informed by the class-level activity precedent of isoxazole–1,3,4-oxadiazole hybrids [2].

Synthetic Building Block

The compound contains three reactive or derivatizable functionalities: the carboxamide NH (a site for N-alkylation or acylation), the isoxazole ring (amenable to further functionalization at the 3- and 4-positions), and the thiophene ring (suitable for electrophilic substitution at the 5-position) [1]. Its ≥95% commercial purity supports its use as a synthetic intermediate without additional purification [2]. This contrasts with halogenated analogs where the chlorine or bromine atoms may introduce unwanted reactivity under certain cross-coupling or nucleophilic aromatic substitution conditions [1].

Physicochemical Probe for Permeability & Solubility

The compound's computed properties (XLogP3 1.1, TPSA 122 Ų, 1 HBD, 7 HBA, rotatable bonds = 3) place it at the lower-lipophilicity end of the isoxazole–oxadiazole–thiophene chemical space [1]. This profile predicts moderate aqueous solubility and cell permeability, making it a candidate for inclusion in panels designed to probe the relationship between scaffold lipophilicity and cellular target engagement. Compared to KKL-10 (XLogP3 ~3.5, MW 364, Br substituent), this compound is expected to have significantly higher aqueous solubility and lower non-specific protein binding, which can be advantageous in cell-based phenotypic assay formats [1] [2].

Application
Selection Property
Validation Focus
Fragment-based / lead-like library inclusion
Halogen-free, low-MW scaffold with lead-like computed profile
Compliance with fragment and lead-likeness guidelines
Comparator for halogenated SAR studies
Non-halogenated parent baseline
Scaffold contribution vs. halogen substitution effects
Synthetic building block
Reactive carboxamide, isoxazole, and thiophene sites
Derivatization without halogen interference
Physicochemical probe for permeability / solubility
Balanced lipophilicity and moderate TPSA
Predicted solubility and permeability context
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